molecular formula C8H11NO3 B13214773 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid

1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid

Cat. No.: B13214773
M. Wt: 169.18 g/mol
InChI Key: FUFDYHXREOZMSW-UHFFFAOYSA-N
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Description

1-Oxa-2-azaspiro[44]non-2-ene-3-carboxylic acid is a spiro compound characterized by a unique structure that includes an oxaziridine ring

Preparation Methods

The synthesis of 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and requires careful control of reaction conditions to ensure safety and efficiency. The use of a microreaction system has been shown to improve the controllability, efficiency, and safety of this synthesis process .

Chemical Reactions Analysis

1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid involves its role as an electrophilic aminating agent. It reacts with nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in organic synthesis and the development of new pharmaceuticals .

Comparison with Similar Compounds

1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid can be compared to similar compounds such as:

This compound stands out due to its specific ring structure and the resulting chemical properties, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

1-oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid

InChI

InChI=1S/C8H11NO3/c10-7(11)6-5-8(12-9-6)3-1-2-4-8/h1-5H2,(H,10,11)

InChI Key

FUFDYHXREOZMSW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=NO2)C(=O)O

Origin of Product

United States

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